Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a heterocyclic compound that contains a 1,2,4-triazole ring. Compounds with 1,2,4-triazole rings are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound allows it to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Preparation Methods
The synthesis of Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone typically involves multistep synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate electrophile, followed by cyclization and dehydration processes . Industrial production methods often utilize similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dimethyl acetylenedicarboxylate and aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with enhanced biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it is used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with biological receptors through hydrogen-bonding and dipole interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is unique due to its specific structure and the presence of the 1,2,4-triazole ring . Similar compounds include other 1,2,4-triazole derivatives, such as Fluconazole, Flupoxam, and Anastrozole . These compounds also exhibit diverse biological activities and are used in various pharmaceutical and industrial applications . The uniqueness of this compound lies in its specific interactions with biological targets and its potential for use in a wide range of applications .
Properties
Molecular Formula |
C9H10N4OS |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
imino-methyl-oxo-(4-phenyl-1,2,4-triazol-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C9H10N4OS/c1-15(10,14)9-12-11-7-13(9)8-5-3-2-4-6-8/h2-7,10H,1H3 |
InChI Key |
HMKSDLCICDPKQM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
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